molecular formula C11H11FO B8630200 4-(1-Fluorocyclobutyl)benzaldehyde

4-(1-Fluorocyclobutyl)benzaldehyde

Cat. No.: B8630200
M. Wt: 178.20 g/mol
InChI Key: MSQMVMWAFOPWIL-UHFFFAOYSA-N
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Description

4-(1-Fluorocyclobutyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde moiety substituted with a 1-fluorocyclobutyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Fluorocyclobutyl)benzaldehyde typically involves the introduction of the 1-fluorocyclobutyl group to the benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 1-fluorocyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another synthetic route involves the use of a Grignard reagent. In this method, 1-fluorocyclobutylmagnesium bromide is prepared and then reacted with benzaldehyde to form the desired product. This reaction is typically carried out in an inert atmosphere to avoid moisture and oxygen, which can deactivate the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Fluorocyclobutyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(1-fluorocyclobutyl)benzoic acid.

    Reduction: 4-(1-fluorocyclobutyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Fluorocyclobutyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Fluorocyclobutyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom in the cyclobutyl ring can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde
  • 4-Fluorobenzaldehyde
  • 4-(1-Chlorocyclobutyl)benzaldehyde

Uniqueness

4-(1-Fluorocyclobutyl)benzaldehyde is unique due to the presence of the 1-fluorocyclobutyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

4-(1-fluorocyclobutyl)benzaldehyde

InChI

InChI=1S/C11H11FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,8H,1,6-7H2

InChI Key

MSQMVMWAFOPWIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S1-A) using 1.64 g of 1-bromo-4-(1-fluoro-cyclobutyl)-benzene (7.16 mmol), 4.92 ml of a 1.6 molar solution of n-BuLi in hexane (7.87 mmol) and 1.1 ml of DMF (14.32 mmol). 4-(1-Fluoro-cyclobutyl)-benzaldehyde was isolated as crude product as a light yellow liquid (1.23 g, 96%). 1H NMR (CDCl3, 300 MHz): δ 1.84 (m, 1H), 2.15 (m, 1H), 2.49-2.81 (m, 5H), 7.63 (d, J=8 Hz, 2H), 7.92 (d, J=8 Hz, 2H), 10.03 (s, 1H).
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